molecular formula C21H14F2N2O5 B1588539 Daf-FM CAS No. 254109-20-1

Daf-FM

Cat. No.: B1588539
CAS No.: 254109-20-1
M. Wt: 412.3 g/mol
InChI Key: DIJCILWNOLHJCG-UHFFFAOYSA-N
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Description

4-Amino-5-methylamino-2’,7’-difluorescein is a fluorescent dye primarily used for detecting and quantifying low concentrations of nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . It is widely used in various scientific research applications due to its high sensitivity and photostability.

Mechanism of Action

Target of Action

The primary target of 4-Amino-5-methylamino-2’,7’-difluorescein is nitric oxide (NO) within cells . Nitric oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.

Mode of Action

4-Amino-5-methylamino-2’,7’-difluorescein is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . This reaction allows the detection and quantification of low concentrations of nitric oxide in cells .

Biochemical Pathways

The interaction of 4-Amino-5-methylamino-2’,7’-difluorescein with nitric oxide affects the nitric oxide signaling pathway. The resulting fluorescent benzotriazole can be detected, allowing for the visualization and quantification of nitric oxide production in cells .

Pharmacokinetics

4-Amino-5-methylamino-2’,7’-difluorescein diacetate, a cell-permeant form of the compound, passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form by non-specific esterases . This property impacts the bioavailability of the compound within cells.

Result of Action

The result of the action of 4-Amino-5-methylamino-2’,7’-difluorescein is the formation of a fluorescent benzotriazole when it reacts with nitric oxide . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .

Action Environment

The action of 4-Amino-5-methylamino-2’,7’-difluorescein can be influenced by environmental factors. For instance, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, the fluorescence quantum yield of the compound increases significantly after reacting with nitric oxide .

Biochemical Analysis

Biochemical Properties

4-Amino-5-methylamino-2’,7’-difluorescein interacts with nitric oxide (NO) in biochemical reactions . When it reacts with NO, it forms a fluorescent benzotriazole . This interaction allows for the detection and quantification of low concentrations of NO .

Cellular Effects

4-Amino-5-methylamino-2’,7’-difluorescein has significant effects on various types of cells and cellular processes. It is used to assess NO production in transaldolase-deficient lymphoblasts by flow cytometry . It is also used to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-5-methylamino-2’,7’-difluorescein involves its reaction with NO to form a fluorescent benzotriazole . This reaction allows for the detection and quantification of NO, providing a sensitive method for NO research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-5-methylamino-2’,7’-difluorescein can change over time. The fluorescence quantum yield of DAF-FM is ∼0.005, but increases about 160-fold, to ∼0.81, after reacting with NO .

Dosage Effects in Animal Models

The effects of 4-Amino-5-methylamino-2’,7’-difluorescein can vary with different dosages in animal models. For instance, it is used for in vivo imaging of NO in zebrafish .

Metabolic Pathways

4-Amino-5-methylamino-2’,7’-difluorescein is involved in the nitric oxide (NO) pathway . It reacts with NO, a crucial biological messenger, leading to the formation of a fluorescent benzotriazole .

Transport and Distribution

4-Amino-5-methylamino-2’,7’-difluorescein diacetate is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .

Subcellular Localization

The subcellular localization of 4-Amino-5-methylamino-2’,7’-difluorescein is influenced by its ability to passively diffuse across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-5-methylamino-2’,7’-difluorescein typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2’,7’-difluorofluorescein.

    Reaction Conditions: The compound is synthesized through a series of chemical reactions, including nitration, reduction, and methylation.

Industrial Production Methods: In industrial settings, the production of 4-Amino-5-methylamino-2’,7’-difluorescein involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylamino-2’,7’-difluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorescent derivatives that are used in different scientific applications .

Scientific Research Applications

4-Amino-5-methylamino-2’,7’-difluorescein has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    4-Amino-2’,7’-difluorofluorescein: A precursor in the synthesis of 4-Amino-5-methylamino-2’,7’-difluorescein.

    5-Amino-2’,7’-difluorofluorescein: Another fluorescent dye with similar properties.

    6-Amino-2’,7’-difluorofluorescein: A related compound used in similar applications.

Uniqueness: 4-Amino-5-methylamino-2’,7’-difluorescein is unique due to its high sensitivity and photostability, making it a preferred choice for detecting low concentrations of nitric oxide in various research applications .

Properties

IUPAC Name

7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCILWNOLHJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439837
Record name DAF-FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254109-20-1
Record name DAF-FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 254109-20-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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